![molecular formula C21H21N B7778665 N,N-dibenzyl-3-methylaniline CAS No. 55197-79-0](/img/structure/B7778665.png)
N,N-dibenzyl-3-methylaniline
Overview
Description
N,N-dibenzyl-3-methylaniline is a useful research compound. Its molecular formula is C21H21N and its molecular weight is 287.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications : A study highlights the use of N-methyl-N-phenyl-3-phenoxyphenylamidine, a compound related to N,N-dibenzyl-3-methylaniline, for potential applications in pharmacology. It exhibits anti-tumor, anti-cancer, and anti-thrombosis activities with minimal toxic and carcinogenic effects. It can also serve as a starting reagent for synthesizing pharmacologically active derivatives (Popov, Korchagina, & Karataeva, 2013).
Neurogenic Agents : Melatonin-N,N-dibenzyl(N-methyl)amine hybrids are reported to have a multifunctional profile, including neurogenic, antioxidant, cholinergic, and neuroprotective properties. These properties make them potential candidates for Alzheimer's disease research (López-Iglesias et al., 2014).
Microsomal Metabolism Study : A study on the metabolism of 2-halogenated 4-methylaniline derivatives in rat liver microsomes was conducted. This research is crucial for understanding the metabolic pathways and potential risks associated with these compounds (Boeren et al., 1992).
Materials Science Applications : The study of poly(N-methylaniline) formation, redox behavior, and degradation in materials science is significant. This research helps understand the properties and potential applications of polymeric materials derived from this compound derivatives (Planes et al., 2014).
Chemoselectivity in Chemistry : Research on the chemoselectivity of functionalized anilines with dimethyl carbonate highlights the selective formation of N-methylanilines. This is essential for understanding the selective reactions in organic synthesis (Selva, Tundo, & Perosa, 2003).
Catalytic Applications : A study on fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes demonstrates their efficiency in catalyzing the formylation and methylation of amines using CO2 as a C1 building block. This research is valuable for developing new catalytic methods and sustainable chemistry applications (Yang et al., 2015).
properties
IUPAC Name |
N,N-dibenzyl-3-methylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c1-18-9-8-14-21(15-18)22(16-19-10-4-2-5-11-19)17-20-12-6-3-7-13-20/h2-15H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARABZLFYTAEJHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397116 | |
Record name | Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55197-79-0 | |
Record name | Benzenemethanamine, N-(3-methylphenyl)-N-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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